Cas no 1935315-94-8 (1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde)

1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde
- EN300-1619125
- 1935315-94-8
-
- インチ: 1S/C8H10O/c1-2-3-4-8(7-9)5-6-8/h1,7H,3-6H2
- InChIKey: QEDYPVBZPFNNLK-UHFFFAOYSA-N
- SMILES: O=CC1(CCC#C)CC1
計算された属性
- 精确分子量: 122.073164938g/mol
- 同位素质量: 122.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 0.9
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619125-0.1g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1619125-250mg |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 250mg |
$1038.0 | 2023-09-23 | ||
Enamine | EN300-1619125-100mg |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 100mg |
$993.0 | 2023-09-23 | ||
Enamine | EN300-1619125-2.5g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1619125-0.05g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1619125-5.0g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1619125-0.5g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1619125-10.0g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1619125-0.25g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1619125-1.0g |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde |
1935315-94-8 | 1g |
$1357.0 | 2023-06-04 |
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehydeに関する追加情報
Research Brief on 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde (CAS: 1935315-94-8) in Chemical Biology and Pharmaceutical Applications
1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde (CAS: 1935315-94-8) is a versatile chemical intermediate that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its cyclopropane ring and terminal alkyne functionality, serves as a critical building block in the synthesis of complex molecules, including bioactive compounds and drug candidates. Its unique structural features enable diverse reactivity, making it valuable for applications in medicinal chemistry, chemical biology, and materials science.
Recent studies have highlighted the role of 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are widely employed in bioconjugation, drug discovery, and polymer chemistry. The compound's terminal alkyne group facilitates efficient coupling with azide-containing molecules, enabling the rapid assembly of molecular scaffolds with high specificity. Researchers have leveraged this property to develop novel probes for protein labeling and targeted drug delivery systems.
In medicinal chemistry, 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde has been utilized as a precursor for the synthesis of cyclopropane-containing pharmacophores. Cyclopropane rings are known to enhance metabolic stability and modulate the conformational properties of drug molecules. Recent work has demonstrated the incorporation of this aldehyde into inhibitors targeting enzymes such as proteases and kinases, with promising results in preclinical models. The compound's reactivity allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design.
Beyond its applications in drug discovery, 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde has been investigated in materials science for the development of functional polymers and dendrimers. Its ability to participate in polymerization reactions via alkyne-azide click chemistry has enabled the creation of novel materials with tailored properties, such as stimuli-responsive hydrogels and biocompatible coatings. These advancements hold potential for applications in tissue engineering and controlled drug release.
Ongoing research continues to explore the full potential of 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde, with recent studies focusing on its use in bioorthogonal chemistry and the development of next-generation therapeutics. As synthetic methodologies advance, this compound is expected to play an increasingly important role in the design of innovative chemical tools and pharmaceutical agents. Future directions may include its application in covalent inhibitor design and the development of targeted imaging agents for diagnostic purposes.
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